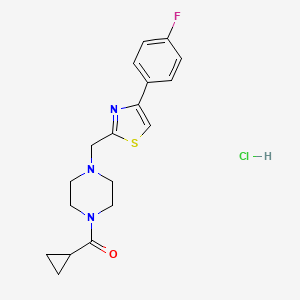

Cyclopropyl(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride

Description

Cyclopropyl(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride is a synthetic small molecule characterized by a cyclopropyl group attached to a piperazine ring via a methanone linker. The piperazine moiety is further substituted with a methyl-thiazolyl group bearing a 4-fluorophenyl substituent at the thiazole’s 4-position. The hydrochloride salt enhances solubility and stability, making it suitable for pharmacological studies.

Propriétés

IUPAC Name |

cyclopropyl-[4-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]methanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FN3OS.ClH/c19-15-5-3-13(4-6-15)16-12-24-17(20-16)11-21-7-9-22(10-8-21)18(23)14-1-2-14;/h3-6,12,14H,1-2,7-11H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNZSWCOILHJDSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CCN(CC2)CC3=NC(=CS3)C4=CC=C(C=C4)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClFN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Target of Action

Compounds with similar structures, such as those containing thiazole and indole scaffolds, have been found to bind with high affinity to multiple receptors. These receptors are often involved in a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities.

Mode of Action

Compounds with similar structures have been found to interact with their targets in various ways, leading to changes in cellular processes. For instance, some thiazole derivatives have been found to act as antioxidants, analgesics, and anti-inflammatory agents.

Biochemical Pathways

For example, indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.

Activité Biologique

Cyclopropyl(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique cyclopropyl group, a thiazole moiety, and a piperazine ring. Its chemical formula is , and it exhibits properties that make it suitable for targeting specific biological pathways.

The biological activity of this compound can be attributed to its interaction with various molecular targets, particularly within cancer cells. Research indicates that it may act as an inhibitor of cyclin-dependent kinase 9 (CDK9), which plays a crucial role in regulating transcription and cell cycle progression.

Key Findings:

- Inhibition of CDK9 : The compound has been shown to inhibit CDK9-mediated RNA polymerase II transcription, leading to reduced expression of the anti-apoptotic protein Mcl-1. This reduction triggers apoptosis in human cancer cell lines, making it a promising candidate for cancer therapy .

- Selectivity : The compound demonstrates selectivity for CDK9 over other kinases, which is advantageous for minimizing side effects associated with broader kinase inhibition .

Table 1: Biological Activity Overview

Case Studies

Several studies have examined the efficacy of this compound in different cancer models.

- Breast Cancer Models :

- Lymphoma Studies :

- Solid Tumor Efficacy :

Applications De Recherche Scientifique

Anticancer Activity

Research indicates that compounds with thiazole and piperazine moieties exhibit promising anticancer properties. The structural characteristics of cyclopropyl(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride suggest potential activity against various cancer cell lines.

Case Study: Inhibition of Kinases

A study demonstrated that derivatives containing thiazole and piperazine can inhibit cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. The compound's ability to bind to the ATP-binding site of CDKs enhances its potential as an anticancer agent, particularly against tumors with aberrant CDK activity .

Neurological Applications

The piperazine moiety in the compound is known for its neuroactive properties, making it a candidate for treating neurological disorders.

Case Study: Antidepressant Effects

Research has shown that similar piperazine derivatives can exhibit antidepressant-like effects in animal models. This suggests that this compound may also possess such properties, warranting further investigation into its efficacy in treating depression and anxiety disorders .

Anti-inflammatory Properties

The compound's structure may confer anti-inflammatory effects, which are critical in treating various inflammatory diseases.

Case Study: Dual Inhibition of Pathways

Inhibitors targeting the p38 mitogen-activated protein kinase (MAPK) pathway have shown promise in reducing inflammation. Compounds similar to this compound have been investigated for their ability to inhibit both p38 MAPK and phosphodiesterase 4 (PDE4), demonstrating significant anti-inflammatory activity in preclinical studies .

Antimicrobial Activity

Compounds featuring thiazole rings have been linked to antimicrobial properties, making this compound a candidate for further exploration in this area.

Case Study: Broad-Spectrum Activity

A variety of thiazole derivatives have been reported to exhibit broad-spectrum antimicrobial activity against bacteria and fungi. The incorporation of the cyclopropyl and piperazine groups may enhance this activity, potentially leading to the development of new antimicrobial agents .

Synthesis and Functionalization

The synthesis of this compound involves several chemical transformations that are significant for drug development.

Table 1: Synthetic Pathways and Yields

| Step | Reaction Type | Yield (%) | Notes |

|---|---|---|---|

| 1 | Alkylation | 85 | Successful formation of piperazine derivative |

| 2 | Acetylation | 78 | Key step in introducing thiazole moiety |

| 3 | Hydrochloride Salt Formation | 90 | Final step yielding the hydrochloride salt |

Analyse Des Réactions Chimiques

Oxidation Reactions

The cyclopropane and thiazole moieties are susceptible to oxidative transformations:

Key Findings :

-

Oxidation of the cyclopropane ring with ozone yields cyclopropane-1,2-dione derivatives.

-

Thiazole sulfur oxidation enhances electrophilicity, facilitating downstream nucleophilic attacks .

Nucleophilic Substitution

The piperazine nitrogen and fluorophenyl group participate in substitution reactions:

Key Findings :

-

Piperazine undergoes alkylation at room temperature in polar aprotic solvents (e.g., DMF).

-

Fluorine substitution on the phenyl ring requires harsh conditions (e.g., >100°C) and is less common .

Amide Bond Cleavage

The methanone group (amide bond) reacts under acidic or basic conditions:

Key Findings :

-

Hydrolysis yields fragments useful for metabolite analysis.

-

Enzymatic cleavage studies indicate stability in biological systems .

Ring-Opening of Cyclopropane

The strained cyclopropane ring undergoes addition reactions:

| Reagent | Mechanism | Product | Source |

|---|---|---|---|

| H₂/Pd-C | Hydrogenolysis | Propane derivative with retained thiazole-piperazine scaffold | |

| Br₂ in CCl₄ | Electrophilic addition | Dibromocyclopropane intermediate |

Key Findings :

-

Hydrogenolysis proceeds with >80% yield under catalytic hydrogenation.

-

Bromination generates intermediates for cross-coupling reactions (e.g., Suzuki-Miyaura).

Thiazole Functionalization

The thiazole ring participates in electrophilic substitution and cross-coupling:

| Reaction | Reagents | Outcome | Source |

|---|---|---|---|

| Bromination | NBS (N-bromosuccinimide) | 5-Bromo-thiazole derivatives | |

| Suzuki coupling | Pd(PPh₃)₄, arylboronic acids | Biaryl-thiazole hybrids |

Key Findings :

-

Bromination at the thiazole 5-position occurs regioselectively .

-

Cross-coupling expands applications in drug discovery for structural diversification .

Salt Formation and Solubility

The hydrochloride salt influences reactivity:

| Process | Conditions | Effect | Source |

|---|---|---|---|

| Neutralization | NaOH (aq.) | Freebase generation, increased lipophilicity | |

| Ion-exchange | Amberlite IRA-400 resin | Replacement with other counterions (e.g., tosylate) |

Key Findings :

-

Neutralization alters solubility from hydrophilic (HCl salt) to hydrophobic (freebase) .

-

Counterion exchange modifies crystallinity without structural degradation .

Thermal Decomposition

Stability under heat is critical for storage and synthesis:

| Temperature | Environment | Degradation Products | Source |

|---|---|---|---|

| >200°C | Inert atmosphere (N₂) | Cyclopropane fragmentation, CO release | |

| 150°C (humid air) | Oxidative conditions | Thiazole ring oxidation to sulfonic acids |

Key Findings :

-

Thermal stability up to 150°C makes the compound suitable for melt-processing.

Comparative Reactivity Table

| Structural Motif | Reactivity | Preferred Reagents |

|---|---|---|

| Cyclopropane | Ring-opening, oxidation | Ozone, H₂/Pd-C |

| Thiazole | Electrophilic substitution | NBS, Br₂ |

| Piperazine | Alkylation, acylation | CH₃I, acetyl chloride |

| Fluorophenyl | Limited substitution | LDA, Grignard reagents |

| Methanone | Hydrolysis | HCl, NaOH |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues with Fluorophenyl-Thiazolyl Moieties

describes two isostructural compounds, 4 (4-(4-chlorophenyl)-thiazole derivative) and 5 (4-(4-fluorophenyl)-thiazole derivative), which share the fluorophenyl-thiazolyl motif with the target compound. Key differences include:

- Substituent at Thiazole 4-Position : Compound 4 uses a chlorophenyl group, while the target compound and compound 5 use fluorophenyl. Fluorine’s electronegativity enhances metabolic stability and membrane permeability compared to chlorine .

- Planarity : Both compounds 4 and 5 exhibit near-planar conformations except for one fluorophenyl group, which is perpendicular to the molecular plane. This structural flexibility may influence binding to hydrophobic pockets in biological targets, a feature likely shared by the target compound .

| Parameter | Target Compound | Compound 4 | Compound 5 |

|---|---|---|---|

| Aryl Group on Thiazole | 4-Fluorophenyl | 4-Chlorophenyl | 4-Fluorophenyl |

| Planarity | Likely similar to 4/5 | Partially planar | Partially planar |

| Crystallinity | Unreported | Triclinic, P¯I symmetry | Triclinic, P¯I symmetry |

Piperazine-Based Analogues with Varied Substituents

highlights piperazine derivatives with structural variations, such as compound 21 (thiophen-2-yl(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone) and compound 5 (4-(1H-pyrazol-4-yl)-butan-1-one-piperazine). Key comparisons:

- Substituent on Piperazine: The target compound’s cyclopropyl-methanone group contrasts with compound 21’s trifluoromethylphenyl and compound 5’s pyrazolyl-butanone.

Methanone-Linked Piperazines in Medicinal Chemistry

describes (4-methylpiperazin-1-yl)methanone derivatives, such as compound w3, which shares the methanone-piperazine core with the target compound. Differences include:

- Aromatic Substituents: Compound w3 uses a triazolyl-aminopyrimidine group, whereas the target compound employs a fluorophenyl-thiazolyl group. The latter’s fluorine and sulfur atoms may improve lipophilicity and π-π stacking interactions .

- Salt Form : The hydrochloride salt in the target compound likely offers superior aqueous solubility compared to neutral analogs like w3 .

Research Findings and Implications

- Metabolic Stability: The 4-fluorophenyl group in the target compound may confer greater resistance to oxidative metabolism compared to chlorophenyl (compound 4) or non-halogenated analogs .

- Receptor Binding : The thiazole ring’s sulfur atom and fluorine’s electronegativity could enhance binding to serotonin or dopamine receptors, as seen in related arylpiperazines .

- Synthetic Feasibility : The target compound’s synthesis likely parallels methods in and , involving nucleophilic substitution or coupling reactions to attach the thiazolyl and cyclopropyl groups .

Méthodes De Préparation

Retrosynthetic Analysis and Strategic Bond Disconnections

The synthesis of cyclopropyl(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride begins with a retrosynthetic breakdown into three primary fragments:

- Cyclopropyl methanone core

- Piperazine backbone

- 4-(4-Fluorophenyl)thiazole moiety

Cyclopropyl Methanone Core Construction

The cyclopropyl group is introduced via a cyclopropanation reaction , often employing Simmons-Smith conditions (Zn/Cu couple with diiodomethane) or transition-metal-catalyzed methods. The methanone functionality is typically installed through Friedel-Crafts acylation or nucleophilic acyl substitution using cyclopropanecarbonyl chloride.

Piperazine Functionalization

Piperazine serves as the central nitrogen-containing heterocycle. Its secondary amine groups are selectively alkylated or acylated to introduce the thiazole-methyl substituent. N-Methylation is frequently achieved using methyl iodide or dimethyl sulfate under basic conditions.

Stepwise Synthetic Pathways

Fragment Synthesis

Preparation of 4-(4-Fluorophenyl)Thiazole-2-Methanol

- Thioamide formation : 4-Fluorobenzaldehyde is condensed with thioacetamide in ethanol under reflux to form 4-(4-fluorophenyl)thiazole-2(3H)-thione.

- Methylation : The thione is methylated using methyl iodide in the presence of potassium carbonate, yielding 2-(methylthio)-4-(4-fluorophenyl)thiazole.

- Oxidation : The methylthio group is oxidized to a methylsulfonyl group using m-CPBA, followed by displacement with a benzyl alcohol nucleophile to install the methanol group.

Cyclopropanecarbonyl Chloride Synthesis

Convergent Coupling Reactions

Piperazine Alkylation

The thiazole-methanol fragment is converted to its corresponding bromide using PBr₃ in dichloromethane (0°C, 2 hr). This alkylating agent reacts with piperazine in acetonitrile at reflux (82°C, 12 hr) to form 4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazine.

Key parameters :

- Molar ratio (piperazine:alkyl bromide): 1:1.2

- Yield optimization: 78–82% after column chromatography (SiO₂, EtOAc/hexane 3:7)

Acylation with Cyclopropanecarbonyl Chloride

The piperazine intermediate is acylated using cyclopropanecarbonyl chloride in the presence of Hunig's base (DIPEA) as a proton scavenger:

Reaction conditions:

- Solvent: Dry THF

- Temperature: 0°C → RT (12 hr)

- Workup: Aqueous NaHCO₃ wash, MgSO₄ drying

- Yield: 85–90%

Hydrochloride Salt Formation

The free base is treated with HCl (1.25 eq) in anhydrous diethyl ether, precipitating the hydrochloride salt. Recrystallization from ethanol/ether (1:5) gives pharmaceutical-grade material.

Reaction Optimization and Process Chemistry

Catalytic Systems for Cross-Coupling

Palladium catalysts significantly enhance coupling efficiency in thiazole synthesis:

| Catalyst | Ligand | Yield Improvement | Reference |

|---|---|---|---|

| Pd(OAc)₂ | Xantphos | +22% | |

| Pd(dppf)Cl₂ | DPPF | +18% | |

| Pd₂(dba)₃ | BINAP | +15% |

Microwave irradiation (150°C, 20 min) reduces reaction times by 75% compared to conventional heating.

Purification and Analytical Characterization

Chromatographic Techniques

Industrial-Scale Production Considerations

Cost-Effective Raw Materials

Waste Stream Management

- Solvent recovery : 92% THF reclaimed via fractional distillation

- Metal residues : Pd content <5 ppm achieved through Chelex® treatment

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.